molecular formula C11H11NO6 B1319485 3-(4-Nitrophenyl)pentanedioic acid CAS No. 92289-14-0

3-(4-Nitrophenyl)pentanedioic acid

Cat. No. B1319485
CAS RN: 92289-14-0
M. Wt: 253.21 g/mol
InChI Key: YNPLFNKGJKRZNX-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)pentanedioic acid is a chemical compound with the molecular formula C11H11NO6 and a molecular weight of 253.21 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 3-(4-Nitrophenyl)pentanedioic acid consists of a benzene ring with a nitro group and a pentanedioic acid group attached to it . The InChI code for this compound is 1S/C11H11NO6/c13-10(14)5-8(6-11(15)16)7-1-3-9(4-2-7)12(17)18/h1-4,8H,5-6H2,(H,13,14)(H,15,16) .


Physical And Chemical Properties Analysis

3-(4-Nitrophenyl)pentanedioic acid has a molecular weight of 253.21 g/mol . It has a topological polar surface area of 120 Ų and a complexity of 313 . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 5 rotatable bonds .

Scientific Research Applications

1. Base-Promoted Reactions and Solvolysis

A study by Zeng and Thibblin (2002) explored the solvolysis of 4-chloro-4-(4′-nitrophenyl)pentan-2-one in aqueous acetonitrile, yielding various alcohols and elimination products. This research highlights the reaction mechanisms and kinetics in the presence of different bases and provides insight into the behavior of similar compounds under varying conditions (Zeng & Thibblin, 2002).

2. Chelators in Protein Labeling

Research conducted by Kline, Betebenner, and Johnson (1991) focused on the synthesis of carboxymethyl-substituted bifunctional chelators, including derivatives of 3-(carboxymethyl)-3-azapentanedioic acid. These chelators, with a 4-nitrophenyl substituent, were utilized for protein labeling, showcasing their application in biochemical and medicinal research (Kline, Betebenner, & Johnson, 1991).

3. Ligand Synthesis for Metal Complexes

In a study by Kopylovich et al. (2011), a novel para to meta shift of a nitro group in a phenylhydrazo-β-diketone was observed. This compound acts as a polydentate ligand for synthesizing various metal complexes, indicating its potential use in coordination chemistry and material science (Kopylovich et al., 2011).

4. Synthesis of Stereogenic Centers

The study by Harris et al. (1998) on the enantiospecific synthesis of analogs of the diketide intermediate of erythromycin polyketide synthase demonstrates the application of 3-(4-nitrophenyl)pentanedioic acid derivatives in creating stereogenic centers. This is crucial in the pharmaceutical industry, especially in the synthesis of complex molecules like erythromycin (Harris et al., 1998).

Safety And Hazards

3-(4-Nitrophenyl)pentanedioic acid is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

3-(4-nitrophenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c13-10(14)5-8(6-11(15)16)7-1-3-9(4-2-7)12(17)18/h1-4,8H,5-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPLFNKGJKRZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593439
Record name 3-(4-Nitrophenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)pentanedioic acid

CAS RN

92289-14-0
Record name 3-(4-Nitrophenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A flask charged with concentrated H2SO4 (400 mL) was cooled to 0° C. and treated with 50.0 g (240 mmol) of 3-phenyl-pentanedioic acid portionwise over 20 min and with fuming HNO3 (10 mL) dropwise over 20 min. The mixture was stirred at RT for 3 h, poured over ice (amount equivalent to 1000 mL), and the precipitate was filtered, washed with cold water, air-dried, and dried in a vacuum dessicator. The solid was triturated with a minimum amount of CH3CN, filtered, and air-dried. The filtrate was concentrated and triturated again with a minimum amount of CH3CN, filtered, and air-dried to afford a second batch. The two batches were combined to afford 56.9 g (94%) of the title compound as an off-white solid: 1H-NMR (DMSO-d6; 400 MHz): δ 8.15 (d, 2H, J=8.8 Hz), 7.58 (d, 2H, J=8.8 Hz), 3.62-3.50 (m, 1H), 2.79-2.57 (m, 4H).
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 mL
Type
solvent
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

A suspension of 7.32 g (16.1 mmol) of 2,4-bis-ethoxycarbonyl-3-(4-nitro-phenyl)-pentanedioic acid diethyl ester (as prepared in the previous step) in concentrated HCl (15 mL) was heated to 100° C. for 22 h. The mixture was cooled to RT, and the resulting precipitate was filtered, washed with cold water, and air-dried to afford 3.58 g (88%) of the title compound as an off-white solid: 1H-NMR (CD3OD; 400 MHz): δ 8.12 (d, 2H, J=8.8 Hz), 7.58 (d, 2H, J=8.8 Hz), 3.77-3.68 (m, 1H), 2.87-2.66 (m, 4H).
Quantity
7.32 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Sato, K Ando, S Okuyama, S Moriguchi… - ACS central …, 2018 - ACS Publications
Photochemical reactions can dramatically alter physical characteristics of reacted molecules. In this study, we demonstrate that near-infrared (NIR) light induces an axial ligand-…
Number of citations: 179 pubs.acs.org
G Romeo, L Materia, MN Modica, V Pittalà… - European journal of …, 2011 - Elsevier
A number of new 4-phenylpiperidine-2,6-diones bearing at the 1-position an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety were designed and synthesized as ligands for the α 1 -…
Number of citations: 20 www.sciencedirect.com
MP Algi, A Cihaner, F Algi - Tetrahedron, 2014 - Elsevier
In the present work, the synthesis, photochromism and electrochemistry of a novel material 1, 1-(4-[3,4-bis(2,5-dimethyl-3-thienyl)cyclopent-3-en-1-yl]phenyl)-2,5-di-2-thienyl-1H-pyrrole, …
Number of citations: 11 www.sciencedirect.com
M Pamuk Algı, A Cihaner, F Algı - 2014 - acikerisim.aksaray.edu.tr
In the present work, the synthesis, photochromism and electrochemistry of a novel material 1, 1-(4-[3,4-bis(2,5-dimethyl-3-thienyl)cyclopent-3-en-1-yl]phenyl)-2,5-di-2-thienyl-1H-pyrrole, …
Number of citations: 0 acikerisim.aksaray.edu.tr
MFA Adamo, VR Konda, D Donati, P Sarti-Fantoni… - Tetrahedron, 2007 - Elsevier
The title compound is used to prepare 3-arylglutaric acids, bis-isoxazoles and bis-pyrazoles from commercially available materials. The methodologies described have afforded …
Number of citations: 27 www.sciencedirect.com
GL Zhao, A Cordova - Tetrahedron letters, 2007 - Elsevier
The one-pot combination of amine and heterocyclic carbene catalysis (AHCC) enabled the synthesis of β-hydroxy, β-malonate and β-amino esters from α,β-unsaturated aldehydes with …
Number of citations: 56 www.sciencedirect.com

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